1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde
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Overview
Description
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde is an organic compound with the molecular formula C10H17NO2. It is a derivative of pyrrolidine, featuring a dimethylpropanoyl group and a carbaldehyde group attached to the pyrrolidine ring.
Preparation Methods
The synthesis of 1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidine and 2,2-dimethylpropanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the carbaldehyde group.
Industrial Production: On an industrial scale, the synthesis may involve more efficient catalytic processes to increase yield and reduce production costs.
Chemical Reactions Analysis
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbaldehyde group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carbaldehyde can be compared with other similar compounds, such as:
1-(2,2-Dimethylpropanoyl)pyrrolidine-2-carboxylic acid: This compound has a carboxylic acid group instead of a carbaldehyde group, leading to different chemical properties and reactivity.
Proline Derivatives: Other proline derivatives may have different substituents, affecting their biological activity and applications.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(2,2-dimethylpropanoyl)pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3 |
InChI Key |
FXZDITHAMSUCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC1C=O |
Origin of Product |
United States |
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